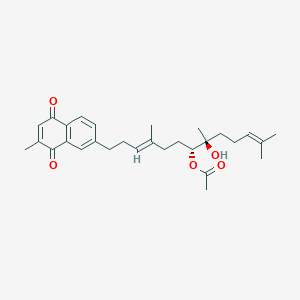
nodulisporic acid C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
nodulisporic acid C1 is a natural product found in Nodulisporium and Hypoxylon with data available.
Wissenschaftliche Forschungsanwendungen
Indole Diterpenes and Insecticidal Activity
Nodulisporic acid C1, along with its analogs nodulisporic acids C and C2, are part of the D-ring-opened nodulisporic acids isolated from the fungus Nodulisporium sp. These compounds have shown notable insecticidal activities. For example, nodulisporic acid C has demonstrated significant effectiveness against fleas, indicating potential applications in controlling flea infestations (Ondeyka et al., 2003).
Biosynthesis Insights
Research has also focused on understanding the biosynthesis of nodulisporic acids. A gene cluster responsible for the biosynthesis of these acids was identified in the genome of the filamentous fungus Hypoxylon pulicicidum. This discovery has shed light on the enzymatic processes involved in creating these complex molecules, such as nodulisporic acid F, a core compound for the series (Van de Bittner et al., 2018).
Synthetic Approaches
Efforts in chemical synthesis have been directed towards nodulisporic acid C. A notable achievement is the enantioselective synthesis of (-)-nodulisporic acid C through a process involving diastereoselective polycyclizations, demonstrating the chemical feasibility of producing these compounds in a laboratory setting (Godfrey et al., 2018).
Biogeographic Studies
Studies on the biogeography and relatedness of Nodulisporium strains producing nodulisporic acid have revealed insights into the environmental distribution and genetic differentiation of these fungi. These findings are significant for understanding the natural production and potential applications of nodulisporic acid (Polishook et al., 2001).
Insecticide-Producing Endophyte Research
Nodulisporic acids have been identified as potent systemic agents against blood-feeding arthropods, derived from endophytic fungal strains. Research in this area contributes to the broader understanding of the ecological role and potential pharmaceutical applications of these compounds (Bills et al., 2012).
Eigenschaften
Molekularformel |
C43H57NO6 |
|---|---|
Molekulargewicht |
683.9 g/mol |
IUPAC-Name |
(E)-3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C43H57NO6/c1-22(2)11-13-26-32-27(30-21-38(4,5)50-39(6,7)33(30)35(32)45)19-28-29-18-24-12-14-31-40(8,42(24,10)36(29)44-34(26)28)15-16-43(48)41(31,9)20-25(49-43)17-23(3)37(46)47/h11,17,19,21,24-25,31,33,35,44-45,48H,12-16,18,20H2,1-10H3,(H,46,47)/b23-17+/t24-,25+,31+,33+,35+,40-,41-,42+,43-/m0/s1 |
InChI-Schlüssel |
MCGZCRGDIAILMI-RPELRLKOSA-N |
Isomerische SMILES |
CC(=CCC1=C2C(=CC3=C1[C@H]([C@H]4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)[C@]6([C@H](C5)CC[C@@H]7[C@@]6(CC[C@]8([C@]7(C[C@H](O8)/C=C(\C)/C(=O)O)C)O)C)C)C |
Kanonische SMILES |
CC(=CCC1=C2C(=CC3=C1C(C4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)C6(C(C5)CCC7C6(CCC8(C7(CC(O8)C=C(C)C(=O)O)C)O)C)C)C |
Synonyme |
nodulisporic acid C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



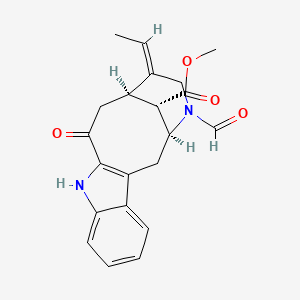



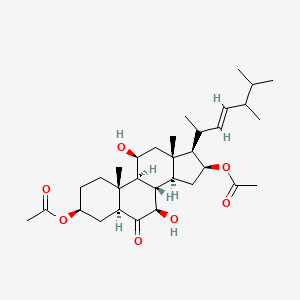
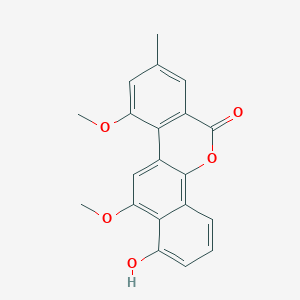
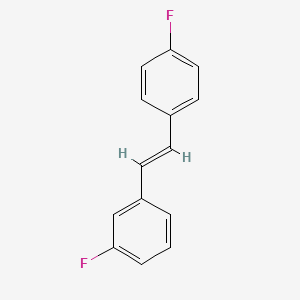

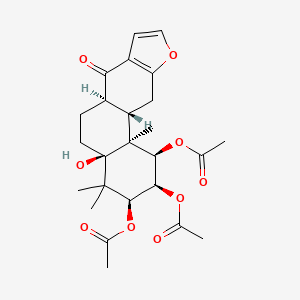
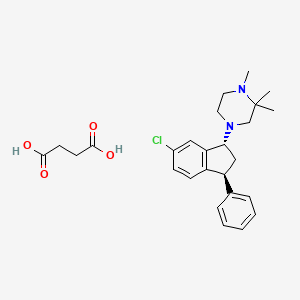
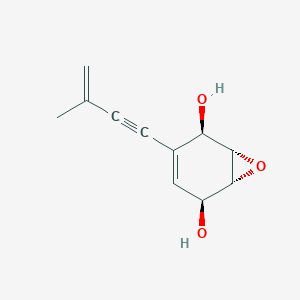
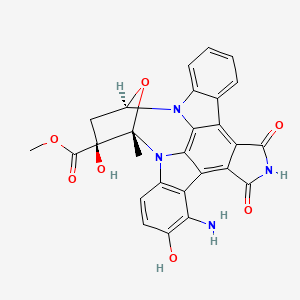
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)
